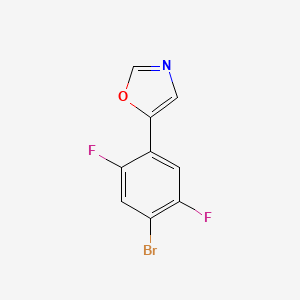

5-(4-bromo-2,5-difluorophenyl)oxazole

Description

Significance of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to life and pharmaceutical science. nih.govnih.gov These scaffolds are prevalent in numerous biological molecules, including vitamins, hormones, and nucleic acids. nih.gov In chemical biology, medicinal chemists design drug molecules that often mimic the structure of endogenous heterocycles to either enhance or inhibit their physiological functions. nih.gov The presence of heteroatoms like nitrogen and oxygen can increase a molecule's polarity and its binding affinity for various enzymes and biological targets. researchgate.net This makes heterocyclic compounds a prominent class of molecules with a wide array of pharmacological activities. nih.govrsc.org Their structural diversity and the continuous development of new synthetic methods make them a central focus in the quest for novel therapeutic agents. nih.govnih.gov

The Oxazole (B20620) Ring System: Fundamental Properties and Research Relevance

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a significant motif in medicinal chemistry. nih.govbenthamscience.com It is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com The interest in oxazoles has grown substantially due to their versatile chemical properties and their role as a pre-built platform for developing new therapeutic agents. nih.govbenthamscience.com

The oxazole ring is a five-membered aromatic heterocycle with the molecular formula C₃H₃NO. wikipedia.orgyoutube.com It contains an oxygen atom at position 1 and a nitrogen atom at position 3. youtube.com As an aromatic system, it possesses a planar, conjugated structure with six delocalized pi electrons. youtube.com However, its aromaticity is considered less pronounced than that of its sulfur analog, thiazole. wikipedia.org Oxazole is a weak base, with a pKa of 0.8 for its conjugate acid. wikipedia.org Electrophilic substitution reactions typically occur at the C5 position, while nucleophilic substitution is favored at the C2 position. wikipedia.org

Table 1: Physicochemical Properties of the Parent Oxazole Ring

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃NO | wikipedia.orgyoutube.com |

| Molar Mass | 69.06 g/mol | wikipedia.org |

| Boiling Point | 69.5 °C | wikipedia.org |

| Density | 1.050 g/cm³ | wikipedia.org |

| Acidity (pKa of conjugate acid) | 0.8 | wikipedia.org |

Note: Data is for the unsubstituted parent oxazole compound.

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The oxazole ring is considered one such scaffold. nih.govresearchgate.net Its derivatives have shown a wide range of pharmacological activities in pre-clinical studies, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The oxazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allows for its flexible adaptation to different enzyme active sites and receptors. rsc.org This versatility makes it an attractive starting point for the design of new therapeutic candidates. nih.govmdpi.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a key strategy in medicinal chemistry. The oxazole ring is a well-known bioisostere for other chemical groups and heterocycles. nih.govresearchgate.net It is often used to replace amide and ester groups to improve metabolic stability against hydrolysis. researchgate.netnih.gov Furthermore, oxazole is considered a bioisostere of other heterocycles like imidazole, thiazole, and 1,2,4-oxadiazole. researchgate.netacs.org This relationship allows chemists to fine-tune a molecule's properties by swapping one heterocycle for another, potentially leading to improved efficacy or a better pharmacokinetic profile. acs.org

Table 2: Bioisosteric Equivalents of the Oxazole Ring

| Original Group/Heterocycle | Bioisosteric Replacement | Rationale/Advantage |

|---|---|---|

| Amide/Ester | Oxazole Ring | Increased resistance to enzymatic hydrolysis. researchgate.netnih.gov |

| Thiazole | Oxazole Ring | Modulates electronic properties and solubility. acs.org |

Overview of Halogenated Phenyl-Substituted Oxazoles

The introduction of halogen atoms onto a phenyl ring attached to an oxazole core is a common strategy in medicinal chemistry to modulate a compound's properties. The specific placement and nature of the halogens can significantly influence the molecule's interaction with biological targets. In the case of 5-(4-bromo-2,5-difluorophenyl)oxazole, the presence of bromine and two fluorine atoms on the phenyl ring is a deliberate design choice aimed at enhancing its physicochemical and pharmacological profile.

Halogenation is a powerful tool in drug design. Halogens like fluorine and bromine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. acs.org

Fluorine: The introduction of fluorine is often used to block metabolic oxidation at a specific position, thereby increasing the drug's half-life. Fluorine's high electronegativity can also influence the acidity of nearby protons and alter the molecule's electronic properties, which can lead to stronger interactions with biological targets. nih.gov It can participate in favorable protein-ligand interactions, sometimes referred to as fluorine bonding. nih.gov

Bromine: Bromine, being larger and more polarizable than fluorine, can participate in halogen bonding—a type of non-covalent interaction where the halogen acts as an electrophilic center. This can contribute to enhanced binding affinity and specificity for a target protein. acs.org The presence of a bromine atom can also increase the lipophilicity of a compound.

The combination of bromine and fluorine in this compound suggests a multi-faceted approach to molecular design, aiming to leverage the distinct properties of each halogen to create a compound with potentially optimized biological activity.

Positional Effects of Halogen Substituents on Chemical Reactivity and Biological Activity (In Vitro/In Silico)

Chemical Reactivity: Halogens are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, which generally deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. This dual nature makes their influence on reactivity complex. The bromine atom at the para-position of This compound can also serve as a handle for further synthetic modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the generation of diverse chemical libraries.

| Effect | Description | Relevance to this compound |

|---|---|---|

| Inductive Effect | Withdrawal of electron density from the phenyl ring by electronegative halogens (F, Br). | Deactivates the phenyl ring towards electrophilic attack. |

| Resonance Effect | Donation of lone pair electrons into the phenyl ring, stabilizing carbocation intermediates at ortho and para positions. | Directs potential electrophilic substitution to positions ortho and para to the halogen. |

| Steric Hindrance | The physical bulk of the halogen atoms can influence the approach of reagents. | The ortho-fluorine atom may sterically hinder reactions at the adjacent carbon and influence the conformation of the molecule. |

| Leaving Group Potential | The C-Br bond can be cleaved in the presence of a suitable catalyst. | The bromine atom can be replaced in palladium-catalyzed cross-coupling reactions. |

Biological Activity (In Vitro/In Silico): The position of halogen atoms can dramatically alter the biological activity of a compound. Structure-activity relationship (SAR) studies on various heterocyclic compounds have repeatedly demonstrated this principle. For example, a study on novel substituted phenyl oxazole compounds found that halogen substituents were favorable for antifungal activity, and compounds with an ortho-substituent showed better activity than those with meta or para-substituents. jlu.edu.cn In a different class of compounds, oxazolidinones, positional isomerism was shown to modulate antituberculosis activity. researchgate.net Similarly, for isoxazole (B147169) derivatives, which are structural isomers of oxazoles, the introduction of electron-withdrawing groups like halogens at the para position of a phenyl ring was found to generate potent analgesic activity. ijpca.org

These findings underscore the sensitivity of biological systems to the precise placement of substituents. The interaction with a target protein's binding pocket can be enhanced or diminished by the steric bulk and electronic properties conferred by the halogen at a specific position.

| Compound Class | Positional Effect of Halogen | Observed Biological Activity | Reference |

|---|---|---|---|

| Substituted Phenyl Oxazoles | Ortho-substituent showed better activity than meta or para. | Antifungal activity | jlu.edu.cn |

| Oxazolidinones | Different positional isomers showed varying activity. | Antituberculosis activity | researchgate.net |

| Phenyl-isoxazoles | Para-substitution with electron-withdrawing groups was favorable. | Analgesic activity | ijpca.org |

Specificity of this compound within Halogenated Oxazole Chemistry

The specific combination of a bromine atom at the para-position and two fluorine atoms at the ortho- and meta-positions (relative to the C-N bond of the oxazole) endows This compound with a unique physicochemical profile that distinguishes it from other halogenated phenyloxazoles.

The high electronegativity of the two fluorine atoms significantly alters the electronic landscape of the phenyl ring. The ortho-fluorine, in particular, can exert a strong influence on the molecule's conformation due to steric effects and can also participate in intramolecular interactions. Fluorine is also known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The bromine atom at the para-position, while also an electron-withdrawing group, is larger and more polarizable than fluorine. It is a well-established halogen bond donor, an interaction that is increasingly recognized as a significant force in ligand-protein binding. The synergistic effect of these different halogens at these specific positions can lead to a unique binding mode and biological activity profile that is not simply an additive effect of the individual atoms. This "halogen tuning" is a sophisticated strategy in modern drug design to achieve high affinity and selectivity for a biological target.

The distinct properties of the halogens in This compound suggest a potential for high specificity in its biological interactions, setting it apart from phenyoxazoles with single halogen substitutions or different halogenation patterns.

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) |

|---|---|---|---|---|

| Pauling Electronegativity | 2.20 | 3.98 | 3.16 | 2.96 |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 |

| Key Characteristics in Drug Design | Baseline | High electronegativity, metabolic blocker, can form H-bonds. | Good balance of size and electronegativity. | Good halogen bond donor, useful synthetic handle. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO/c10-6-2-7(11)5(1-8(6)12)9-3-13-4-14-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIHJTMLNVPVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Bromo 2,5 Difluorophenyl Oxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole heterocycle is a foundational step that can be achieved through several named reactions, each with distinct mechanisms and suitable substrates.

Robinson-Gabriel Cyclodehydration and its Mechanistic Variants

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.orgijpsonline.com

The mechanism commences with the protonation of the acylamino ketone, which facilitates an intramolecular nucleophilic attack by the amide oxygen onto the ketone's carbonyl carbon. This cyclization step forms a hydroxylated oxazoline (B21484) intermediate, which then undergoes dehydration to yield the aromatic oxazole ring. ijpsonline.com While effective for producing 2,5-disubstituted oxazoles, the yields can be modest with traditional dehydrating agents like phosphorus pentachloride or concentrated sulfuric acid, though improvements to 50-60% have been noted with the use of polyphosphoric acid. ijpsonline.com

For the synthesis of the target compound via this route, the required precursor would be N-(1-(4-bromo-2,5-difluorophenyl)-2-oxoethyl)formamide. The synthesis of this specific intermediate, however, can be challenging. A modern variation of this method involves using triphenylphosphine (B44618) and iodine for the cyclodehydration step, which can be more amenable to sensitive substrates. wikipedia.org

Fischer Oxazole Synthesis: Applications and Limitations

Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles by reacting an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride (HCl) in dry ether. ijpsonline.comdbpedia.orgwikipedia.orgdrugfuture.com The reaction is essentially a dehydration process that can proceed under mild conditions. wikipedia.org It is particularly well-suited for aromatic aldehydes and their corresponding cyanohydrins. dbpedia.orgwikipedia.org

The mechanism begins with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the second aldehyde, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon. Subsequent SN2 attack, loss of water, and tautomerization lead to the final oxazole product. wikipedia.org

A significant limitation of the Fischer synthesis is its reliance on cyanohydrins, which are often toxic and require careful handling. Furthermore, the reaction can sometimes produce by-products, such as chloro-oxazolidinone derivatives. wikipedia.org For the specific synthesis of 5-(4-bromo-2,5-difluorophenyl)oxazole, this method is not ideal as it typically produces 2,5-disubstituted oxazoles and the target is a 5-substituted oxazole.

Van Leusen Oxazole Synthesis Using TosMIC and Aldehydes

The Van Leusen oxazole synthesis is a highly versatile and widely used one-pot method for preparing 5-substituted oxazoles. nih.govmdpi.com The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comwikipedia.org This approach is noted for its mild conditions and broad substrate scope, particularly with aromatic aldehydes. nih.govmdpi.com

The synthesis of this compound via this method would directly involve the reaction between 4-bromo-2,5-difluorobenzaldehyde (B1291445) and TosMIC. The mechanism proceeds as follows:

A base (e.g., potassium carbonate) deprotonates the active methylene (B1212753) group of TosMIC. wikipedia.orgorganic-chemistry.org

The resulting anion attacks the carbonyl carbon of the aldehyde (4-bromo-2,5-difluorobenzaldehyde). wikipedia.org

An intramolecular cyclization occurs, forming a 5-hydroxyoxazoline intermediate. nih.gov

Elimination of the tosyl group (as p-toluenesulfinic acid) and a molecule of water from the intermediate yields the aromatic 5-substituted oxazole ring. nih.govorganic-chemistry.org

This method's high efficiency and tolerance for various functional groups, including electron-withdrawing groups on the aromatic aldehyde, make it a primary choice for synthesizing the target compound and its derivatives. mdpi.com Microwave-assisted versions of the Van Leusen reaction have been developed to improve yields and shorten reaction times. nih.gov

Table 1: Examples of Van Leusen Oxazole Synthesis with Aromatic Aldehydes This table illustrates the general applicability of the Van Leusen reaction for synthesizing 5-aryloxazoles from various aromatic aldehydes and TosMIC. Data is representative of typical conditions and yields found in the literature.

| Aldehyde Substrate | Base | Solvent | Yield (%) |

| Benzaldehyde | K₂CO₃ | Methanol | High |

| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | >90 |

| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | High |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | >90 |

| 2-Naphthaldehyde | K₂CO₃ | Methanol | High |

Bredereck Reaction for Polysubstituted Oxazoles

The Bredereck reaction provides a pathway to polysubstituted oxazoles by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.comslideshare.net This method is considered efficient and economical for producing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com

The reaction mechanism involves the initial N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to form the oxazole ring. While versatile, the classical Bredereck reaction is not directly suited for the synthesis of this compound, which is unsubstituted at the C2 and C4 positions. Modifications would be necessary, potentially starting from a different amide, but this would deviate from the standard protocol.

Transition Metal-Catalyzed Cross-Coupling Strategies

An alternative and powerful approach to constructing the 5-aryloxazole system involves forming the carbon-carbon bond between the aryl group and the oxazole ring using transition metal catalysis.

Suzuki-Miyaura Coupling in Aryl-Oxazole Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is a cornerstone of modern organic synthesis due to its high tolerance for functional groups, mild reaction conditions, and the commercial availability of a vast array of reactants. nih.govorganic-chemistry.org

For the synthesis of this compound, two main Suzuki coupling strategies are feasible:

Coupling of an oxazole-5-boronic acid/ester with 1,4-dibromo-2,5-difluorobenzene (B1294941): This route requires the synthesis of a 5-(dihydroxyboryl)oxazole or its ester equivalent. The oxazole ring is formed first, and the aryl group is attached in a subsequent step.

Coupling of 5-bromooxazole (B1343016) with (4-bromo-2,5-difluorophenyl)boronic acid: This is often the more practical approach. 5-bromooxazole, a key intermediate, can be synthesized and then coupled with the desired arylboronic acid. researchgate.net The (4-bromo-2,5-difluorophenyl)boronic acid precursor is commercially available or can be prepared from 1,4-dibromo-2,5-difluorobenzene via lithiation and reaction with a trialkyl borate.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 5-bromooxazole).

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final C-C bond and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.orgresearchgate.net Catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source with phosphine (B1218219) ligands are commonly employed. youtube.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table provides examples of conditions used for the Suzuki coupling of various aryl bromides with arylboronic acids, demonstrating the reaction's versatility.

| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/FeOx | K₂CO₃ | EtOH/H₂O | 99 researchgate.net |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 nih.gov |

| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 95 |

Copper-Catalyzed Cyclization and Annulation Methods

Copper catalysis offers several effective routes for the synthesis of 2,5-disubstituted oxazoles. These methods often proceed through cascade reactions, enabling the construction of the heterocyclic ring from readily available starting materials under mild conditions.

One prominent approach involves a copper-catalyzed cascade reaction between terminal alkenes and azides. rsc.org This method proceeds through a sequence of 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and culminates in a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.org The use of air as the oxidant makes this an attractive and environmentally conscious option for synthesizing oxazole derivatives. rsc.org

Another versatile copper-catalyzed method is the oxidative cyclization of enamides. organic-chemistry.org This reaction functionalizes a vinylic C-H bond and can be performed at room temperature, accommodating a wide range of substituents including aryl, vinyl, and alkyl groups on the enamide precursor. organic-chemistry.org A related strategy involves a sequential copper-catalyzed amidation of vinyl halides followed by a cyclization step promoted by iodine, which provides a modular route to highly functionalized oxazoles. organic-chemistry.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, can also be adapted for oxazole synthesis, particularly for creating the necessary precursors. acs.org While CuAAC typically forms triazoles, the reaction of terminal alkynes with in situ-generated hydrazoic acid (from sodium azide) provides 4-substituted-1H-1,2,3-triazoles, which can be key intermediates for subsequent transformations into oxazoles. acs.org

Table 1: Overview of Selected Copper-Catalyzed Oxazole Synthesis Methods

| Method | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Cascade Reaction | Aromatic Terminal Alkenes, Azides | Copper catalyst, Air (oxidant) | Mild conditions, cascade process, good alternative for oxazole synthesis. rsc.org |

| Oxidative Cyclization | Enamides | Copper(II) catalyst | Vinylic C-H bond functionalization, room temperature reaction. organic-chemistry.org |

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

Rhodium catalysis provides a highly efficient pathway for synthesizing 2,5-diaryloxazoles through the annulation of N-sulfonyl-1,2,3-triazoles and aldehydes. rsc.orgnih.gov This methodology is notable for its ability to generate a variety of oxazole derivatives in good to excellent yields. rsc.orgnih.gov

The reaction mechanism is believed to proceed through a key rhodium(II)-azavinylcarbene (Rh-AVC) intermediate. rsc.org This intermediate is generated from the N-sulfonyl-1,2,3-triazole upon treatment with a rhodium(II) catalyst, which induces a denitrogenative reaction. rsc.org The Rh-AVC, possessing a dipolar nature, then engages in a [3+2] cycloaddition with an aldehyde. rsc.org The resulting ylide undergoes intramolecular cyclization to form a 3-sulfonyl-4-oxazoline, which subsequently eliminates sulfinic acid to yield the final 2,5-disubstituted oxazole product. researchgate.net

Researchers have optimized reaction conditions for this transformation. researchgate.net For the reaction between 4-phenyl-1-tosyl-1H-1,2,3-triazole and o-cyanobenzaldehyde, a screen of catalysts and solvents identified Rh₂(OAc)₄ in 1,2-dichloroethane (B1671644) (DCE) at 120 °C as optimal, affording the desired oxazole in 79% yield. researchgate.net The reaction tolerates both electron-donating and electron-withdrawing substituents on the phenyl ring of the triazole, with yields ranging from 79-88%. rsc.org

Table 2: Optimization of Rhodium-Catalyzed Annulation

| Catalyst (1 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Rh₂(OAc)₄ | Toluene | 120 | 70 |

| Rh₂(OAc)₄ | DCE | 80 | 24 |

| Rh₂(OAc)₄ | DCE | 120 | 79 |

| Rh₂(OAc)₄ | MeCN | 120 | 7 |

| Rh₂(TFA)₂ | DCE | 120 | 52 |

Data derived from the reaction of 4-phenyl-1-tosyl-1H-1,2,3-triazole and o-cyanobenzaldehyde. researchgate.net

This rhodium-catalyzed strategy has been successfully applied to the concise, one-step synthesis of the natural products balsoxin and texamine. rsc.orgnih.gov

Targeted Synthesis of Halogenated Phenyl Moieties and Oxazole Precursors

The synthesis of this compound necessitates the prior construction of the specifically halogenated phenyl precursor. This involves preparing key intermediates like 4-bromo-2,5-difluorobenzaldehyde or its corresponding benzoic acid, which can then be incorporated into the oxazole ring.

Preparation of 4-bromo-2,5-difluorophenyl-containing Intermediates

A key precursor for the target molecule is 4-bromo-2,5-difluorobenzaldehyde. sigmaaldrich.comlookchem.com Its synthesis can be adapted from methods used for structurally similar compounds. fluoromart.com

One effective route to a related precursor, 4-bromo-2,5-difluorobenzoic acid, starts from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This multi-step synthesis involves a lithium-halogen exchange using n-butyl lithium at low temperatures (-78 °C) to selectively replace one bromine atom. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate. Following an acidic workup, 4-bromo-2,5-difluorobenzoic acid is isolated. chemicalbook.com This benzoic acid can subsequently be reduced to the corresponding aldehyde.

An alternative approach involves formylation. For instance, a method for preparing 2-fluoro-4-bromobenzaldehyde involves a metal-halogen exchange with a Grignard reagent (isopropylmagnesium chloride) on 1,5-dibromo-2-fluorobenzene, followed by formylation using dimethylformamide (DMF) at 0 °C. google.com This strategy highlights a direct method to introduce the aldehyde functionality onto a pre-halogenated aromatic ring. google.com

Strategies for Introducing Bromine and Fluorine Substituents on Aromatic Rings

The synthesis of the 4-bromo-2,5-difluorophenyl moiety relies on fundamental aromatic substitution reactions. The regioselectivity of these reactions is crucial for obtaining the correct substitution pattern.

Introduction of Bromine: Electrophilic aromatic bromination is the most common method for introducing bromine onto an aromatic ring. nih.govmdpi.com A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a widely used and highly regioselective reagent, often in solvents like acetonitrile. nih.govorganic-chemistry.org The reaction can be catalyzed by acid. youtube.com Other effective brominating systems include bromine in the presence of a shape-selective zeolite catalyst (e.g., HY or HM zeolite), which can promote high para-selectivity. google.com For electron-rich arenes, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) offer mild and highly regioselective para-bromination without the need for a catalyst. organic-chemistry.org

Introduction of Fluorine: Introducing fluorine onto an aromatic ring is more challenging. One method involves electrophilic substitution using powerful fluorinating agents like tetrafluorammonium tetrafluoroborate (B81430) (NF₄BF₄) in hydrofluoric acid (HF). google.comdtic.mildtic.mil This reaction can substitute multiple hydrogen atoms on an aromatic ring with fluorine. google.comdtic.mil Another strategy is fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion. This has been demonstrated in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene from its dinitro precursor. researchgate.net

Post-Cyclization Functionalization and Derivatization

Once the core oxazole ring is formed, further functionalization can be performed. This is particularly useful if the desired substitution pattern is difficult to achieve on the initial precursors.

Regioselective Electrophilic Bromination of Oxazoles (e.g., using N-Bromosuccinimide)

The oxazole ring itself can undergo electrophilic substitution reactions. Direct bromination of a pre-formed oxazole allows for the late-stage introduction of a bromine atom at a specific position. The regioselectivity of this reaction is key.

Studies have shown that the direct bromination of 2-substituted and 2,4-disubstituted oxazoles can be achieved. For example, 2-(p-acetamidophenyl)-4-methyloxazole can be directly brominated to yield 2-(p-aminophenyl)-5-bromo-4-methyloxazole after deacetylation. researchgate.net This indicates a preference for substitution at the C5 position.

However, for some substitution patterns, direct electrophilic bromination at other positions is possible. The bromination of 2,4-dimethyloxazole (B1585046) with N-bromosuccinimide (NBS) has been shown to produce 5-bromo-2,4-dimethyloxazole. sci-hub.se In contrast, achieving bromination at the C4 position often requires a different strategy, such as directed lithiation followed by quenching with an electrophilic bromine source. lookchem.com The use of NBS is a common and effective method for the electrophilic bromination of various aromatic and heterocyclic systems. nih.govyoutube.com The reaction is typically performed in a suitable solvent like acetonitrile, sometimes with a catalytic amount of acid to enhance the reactivity of the bromine source. nih.govyoutube.com

Nucleophilic Aromatic Substitution on Fluorinated Phenyl Rings

The synthesis of precursors to this compound, such as 4-bromo-2,5-difluorobenzaldehyde or 4-bromo-2,5-difluorobenzoic acid, often relies on the strategic manipulation of polyfluorinated aromatic rings. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for achieving this functionalization. wikipedia.orgmdpi.com Unlike typical nucleophilic substitution reactions, the SNAr mechanism does not proceed via an SN2 pathway due to the steric hindrance of the benzene (B151609) ring, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation. wikipedia.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize this negative charge, thereby activating the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Due to the high electronegativity of fluorine, polyfluoroarenes are particularly susceptible to SNAr reactions, offering a transition-metal-free method for their substitution. mdpi.com The fluorine atoms themselves act as activating groups, and their substitution can be regioselectively controlled. For instance, in the reaction of octafluorotoluene (B1221213) with phenothiazine, substitution occurs specifically at the para-position relative to the trifluoromethyl group. mdpi.com This principle is applicable to the synthesis of derivatives of 1,4-dibromo-2,5-difluorobenzene, a potential starting material for the target compound's phenyl fragment. chemicalbook.com The reaction of such polyfluoroarenes with various nucleophiles like amines, alcohols, or thiols allows for the formation of C-N, C-O, and C-S bonds, respectively. mdpi.comnih.gov

| Parameter | Description | Relevance to Synthesis |

| Mechanism | Addition-Elimination via Meisenheimer complex wikipedia.org | Forms the basis for substituting fluorine on the difluorophenyl ring. |

| Substrate | Electron-poor aromatic ring with a good leaving group (e.g., F, Cl, NO₂) wikipedia.orgmdpi.com | The 2,5-difluorophenyl system is activated for SNAr. |

| Activators | Electron-withdrawing groups (e.g., NO₂, CN, CF₃) at ortho/para positions wikipedia.orgmasterorganicchemistry.com | The fluorine atoms on the ring enhance its electrophilicity. |

| Nucleophiles | Amines, alkoxides, thiolates, etc. mdpi.comnih.gov | Used to introduce various functional groups required for subsequent cyclization. |

Green Chemistry and Sustainable Synthetic Techniques for Oxazole Derivatives

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods. ijpsonline.com Green chemistry principles, such as the use of safer solvents, energy-efficient processes, and renewable resources, are increasingly being applied to the synthesis of heterocyclic scaffolds like oxazoles. ijpsonline.comijpsonline.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.org The synthesis of 5-substituted oxazoles is particularly amenable to this technology.

A prominent example is the microwave-assisted van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com Researchers have developed a highly efficient, one-pot [3+2] cycloaddition reaction under microwave irradiation to produce 5-substituted oxazoles. nih.govacs.org In a typical procedure, an aryl aldehyde and TosMIC are reacted in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as isopropanol (B130326) (IPA). nih.govacs.org The use of microwave irradiation at a controlled temperature (e.g., 65 °C) can dramatically reduce the reaction time to mere minutes while achieving excellent yields, sometimes as high as 96%. nih.govacs.org This method's efficiency has been demonstrated on a gram scale, highlighting its potential for larger-scale applications. nih.govacs.org The use of a relatively benign solvent like IPA further enhances the green credentials of this approach. nih.gov

| Reaction | Starting Materials | Conditions | Key Advantages |

| van Leusen Reaction | Aryl aldehyde, TosMIC | K₃PO₄, Isopropanol, Microwave (65 °C, 8 min) nih.govacs.org | Rapid, high yield, simple procedure, scalable nih.govacs.org |

| [3+2] Cycloaddition | Substituted aryl aldehydes, TosMIC | K₃PO₄ (2 equiv.), IPA, Microwave acs.orgresearchgate.net | High efficiency, moderate-to-excellent yields, good functional group tolerance acs.orgresearchgate.net |

Solvent-Free and Aqueous Media Reactions

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. ijpsonline.com For oxazole synthesis, several solvent-free or aqueous-based methods have been developed.

One approach involves a copper-catalyzed, solvent-free annulation process to synthesize 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org Another green strategy employs iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) as a recyclable catalyst for the synthesis of functionalized nih.govrsc.org-oxazoles. nih.gov These nanoparticles can be biosynthesized using aqueous plant extracts, adding another layer of sustainability to the process. nih.gov Furthermore, electrochemical methods offer a clean alternative for synthesizing oxazoles by avoiding the need for chemical oxidants. organic-chemistry.orgrsc.org An electrochemical approach using naturally abundant carboxylic acids as starting materials in a sustainable catalytic system has been reported, proceeding through a phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.org

Ionic liquids have also been utilized as reusable solvents in an improved one-pot van Leusen synthesis, allowing for high yields of 4,5-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org The ionic liquid can often be recovered and reused multiple times without a significant drop in product yield. ijpsonline.com

Biocatalytic Approaches and Enzymatic Transformations

Nature provides a blueprint for highly efficient and selective chemical transformations. The biosynthesis of naturally occurring oxazole-containing peptides involves enzymatic processes, typically the heterocyclization of serine or threonine residues into an oxazoline, followed by an oxidation step catalyzed by a dehydrogenase enzyme. nih.gov

Inspired by these natural pathways, researchers are exploring biocatalytic methods for oxazole synthesis. While direct enzymatic synthesis of standalone oxazole rings is still an emerging field, related green approaches are gaining traction. This includes the use of natural clays (B1170129) as biocatalysts for the condensation of acetophenones with urea (B33335) to form 2,4-disubstituted oxazoles in green media. tandfonline.com Additionally, the concept of biocatalysis extends to the preparation of the catalysts themselves, such as the previously mentioned use of clover leaf extract to synthesize Fe₃O₄ MNPs for catalyzing oxazole formation. nih.gov These methods represent a move towards more sustainable and bio-inspired synthetic chemistry. ijpsonline.com

Decarboxylative Cyclization Reactions

Decarboxylative couplings are powerful reactions that use readily available carboxylic acids as substrates, releasing carbon dioxide as the only byproduct. rsc.org Several methods for oxazole synthesis utilize a decarboxylative cyclization strategy.

One notable method involves a silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. rsc.orgrsc.org This reaction provides an efficient pathway to construct the oxazole ring, and mechanistic studies have confirmed the involvement of acyl radical intermediates. rsc.org Another strategy employs a palladium catalyst for a decarboxylative addition and cyclization sequence between aromatic carboxylic acids and functionalized aliphatic nitriles, offering a novel one-pot method for assembling multiply substituted oxazoles. acs.org These methods are attractive because they often start with stable, accessible materials and proceed with high efficiency. rsc.orgacs.org

| Method | Catalyst/Reagent | Starting Materials | Reference |

| Oxidative Decarboxylation-Cyclization | Silver (Ag₂CO₃) | α-oxocarboxylates, Isocyanides | rsc.orgrsc.org |

| Decarboxylative Addition/Cyclization | Palladium (Pd) | Aromatic carboxylic acids, Aliphatic nitriles | acs.org |

| Direct from Carboxylic Acids | Triflylpyridinium reagent | Carboxylic acids, Isocyanoacetates/TosMIC | acs.org |

Structure Activity Relationship Sar Studies of 5 4 Bromo 2,5 Difluorophenyl Oxazole Analogues

Elucidation of Halogen's Contribution to Molecular Interactions

The presence and positioning of halogen atoms on the phenyl ring of 5-phenyl-oxazole derivatives are pivotal in modulating their interaction with biological targets. The interplay of stereoelectronic effects, halogen bonding, and the impact of substituent positioning collectively dictates the affinity and efficacy of these compounds.

The bromine and fluorine atoms on the phenyl ring of 5-(4-bromo-2,5-difluorophenyl)oxazole exert significant stereoelectronic effects that influence the molecule's conformation and electronic properties. Fluorine, being highly electronegative, can alter the pKa of nearby functional groups and influence molecular conformation through electrostatic interactions. Its small size means it rarely causes significant steric hindrance. sbq.org.br The C-F bond is highly polarized and can act as a hydrogen bond acceptor.

Bromine, while also electronegative, is larger and more polarizable than fluorine. This increased polarizability allows for more significant van der Waals and other non-covalent interactions. The carbon-bromine bond is weaker than the carbon-fluorine bond, which can have implications for the metabolic stability of the compound. The combination of both fluorine and bromine on the phenyl ring creates a unique electronic environment that can be fine-tuned by altering their positions.

A hypothetical analysis of the impact of halogen substitution on the electronic properties of the phenyl ring is presented in Table 1.

Table 1: Hypothetical Stereoelectronic Properties of Substituted Phenyl-Oxazole Analogues

| Compound | Substituent (X) | Hammett Constant (σp) | Dipole Moment (Debye) |

| 1 | H | 0.00 | 1.5 |

| 2 | 4-F | +0.06 | 2.9 |

| 3 | 4-Br | +0.23 | 2.8 |

| 4 | 2,5-diF | - | 3.5 |

| 5 | 4-Br-2,5-diF | - | 3.8 |

This table presents hypothetical data based on established principles of stereoelectronic effects.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. chemrxiv.org This interaction is directional and has gained significant recognition in drug design for its ability to enhance ligand-receptor binding affinity and selectivity. nih.gov In the case of this compound, the bromine atom at the 4-position is a potential halogen bond donor. The electron-withdrawing nature of the fluorine atoms and the oxazole (B20620) ring can create a region of positive electrostatic potential on the bromine atom (the σ-hole), allowing it to interact favorably with electron-rich pockets in a biological target, such as the backbone carbonyls of amino acids. nih.gov

The strength of the halogen bond is dependent on the polarizability of the halogen (I > Br > Cl > F) and the nature of the substituent on the phenyl ring. The fluorine atoms on the phenyl ring of the title compound, while generally poor halogen bond donors, contribute to the electron-withdrawing environment that enhances the halogen bonding capability of the bromine atom.

The position of the halogen substituents on the phenyl ring has a profound impact on the electronic distribution and, consequently, the reactivity and biological activity of the molecule. The 2,4,5-substitution pattern of this compound creates a specific charge distribution across the aromatic ring. Quantum chemical calculations on related heterocyclic systems have shown that the position of substituents relative to the heterocyclic ring significantly influences their electron-donating or -withdrawing properties.

Moving the bromine atom from the para-position to the meta- or ortho-position would alter the molecule's dipole moment and its ability to form key interactions, such as halogen bonds, with a target protein. Similarly, the placement of the highly electronegative fluorine atoms at the 2- and 5-positions influences the acidity of the C-H bonds on the phenyl ring and can affect the molecule's metabolic stability and pharmacokinetic properties.

Correlation of Structural Modifications with In Vitro Biological Activities

The biological activity of this compound analogues is a direct consequence of their structural features. Modifications to the core structure, such as the introduction of phenolic groups or alterations in lipophilicity and steric bulk, can lead to significant changes in their enzyme inhibitory potency.

The introduction of a hydroxyl group to the phenyl ring, creating a phenolic analogue, can introduce new hydrogen bonding opportunities and significantly impact enzyme inhibitory activity. Phenolic compounds are known to interact with the active sites of various enzymes. nih.gov The position of the hydroxyl group is critical; for instance, a hydroxyl group at a position that can act as a hydrogen bond donor or acceptor with a key amino acid residue in an enzyme's active site can dramatically increase potency.

In a hypothetical series of analogues of this compound, the introduction of a phenolic hydroxyl group could lead to enhanced inhibitory activity against a target enzyme, as illustrated in Table 2.

Table 2: Hypothetical Enzyme Inhibition Data for Phenolic Analogues

| Compound | Modification | Target Enzyme | IC50 (µM) |

| 5 | 4-Br-2,5-diF-phenyl | Kinase X | 5.2 |

| 6 | 3-OH-4-Br-2,5-diF-phenyl | Kinase X | 1.8 |

| 7 | 6-OH-4-Br-2,5-diF-phenyl | Kinase X | 15.4 |

| 8 | 4-OH-phenyl | Kinase X | 8.9 |

This table presents hypothetical data based on the known effects of phenolic substitution on enzyme inhibition.

The improved activity of compound 6 could be attributed to a favorable hydrogen bond interaction with the enzyme's active site, while the decreased activity of compound 7 might be due to steric hindrance or an unfavorable interaction.

Lipophilicity, often expressed as logP, and steric hindrance are crucial parameters in drug design that influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. A quantitative structure-activity relationship (QSAR) approach can be used to correlate these physicochemical properties with biological activity. sbq.org.brnih.govnih.gov

For the this compound series, increasing lipophilicity through the addition of alkyl or other non-polar groups can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Similarly, while some steric bulk may be necessary for optimal binding, excessively large substituents can cause steric clashes with the receptor, leading to a loss of potency.

Table 3 presents a hypothetical QSAR analysis for a series of analogues, illustrating the interplay between lipophilicity, steric factors, and biological potency.

Table 3: Hypothetical QSAR Data for Analogues with Varying Lipophilicity and Steric Bulk

| Compound | R-group at oxazole-2-position | logP | Steric Parameter (Es) | Potency (pIC50) |

| 5a | H | 3.5 | 0.00 | 6.3 |

| 5b | CH3 | 4.0 | -1.24 | 6.8 |

| 5c | C2H5 | 4.5 | -1.31 | 7.1 |

| 5d | iso-propyl | 4.8 | -1.71 | 6.5 |

| 5e | tert-butyl | 5.2 | -2.46 | 5.9 |

This table presents hypothetical data illustrating the general trends observed in QSAR studies.

The data suggests that there is an optimal range for both lipophilicity and steric bulk to achieve maximum potency, with the ethyl-substituted analogue (5c) showing the highest activity in this hypothetical series.

Comprehensive Research Fails to Yield Data on this compound Analogues

Despite extensive searches of scientific databases and scholarly publications, no specific research was found on the structure-activity relationship (SAR) studies of this compound analogues.

Efforts to locate detailed research findings concerning the design, synthesis, and biological evaluation of chemically modified derivatives of this compound have been unsuccessful. The investigation aimed to uncover information regarding the following specific areas of research, as outlined in the requested article structure:

Computational and Theoretical Investigations of 5 4 Bromo 2,5 Difluorophenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 5-(4-bromo-2,5-difluorophenyl)oxazole. These methods provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure (HOMO-LUMO, MEP)

Density Functional Theory (DFT) calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are a cornerstone in the computational analysis of molecular structures. ajchem-a.com These studies are crucial for determining the optimized molecular geometry, including bond lengths and angles, and for exploring the electronic properties of compounds like this compound. ajchem-a.comespublisher.com

A key aspect of these electronic investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net A larger gap suggests high stability and low reactivity, whereas a smaller gap indicates a more reactive and less stable molecule. researchgate.net For similar heterocyclic compounds, HOMO-LUMO gaps have been calculated, providing a reference for the expected stability of such structures. researchgate.netnanobioletters.com

The Molecular Electrostatic Potential (MEP) map is another vital output of DFT studies. It illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nanobioletters.com This information is invaluable for predicting how the molecule will interact with other chemical species. ajchem-a.com In related compounds, the MEP analysis has successfully identified potential sites for electrophilic attack, often highlighting nitrogen atoms within heterocyclic rings as key reactive centers. ajchem-a.com

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| DFT Functional | B3LYP | A widely used hybrid functional for reliable geometry and electronic structure prediction. |

| Basis Set | 6-311++G(d,p) | Provides a good balance of accuracy and computational cost for organic molecules. ajchem-a.com |

| HOMO-LUMO Gap | ~4-5 eV | Indicates good kinetic stability of the molecule. researchgate.netnanobioletters.com |

| MEP Analysis | Identifies N atoms as potential sites for electrophilic attack. ajchem-a.com | Predicts reactivity and intermolecular interaction sites. ajchem-a.com |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a computational technique that complements experimental spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the theoretical vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsion of chemical bonds. researchgate.net

For oxazole (B20620) and its derivatives, these calculations, typically performed using DFT methods, have shown excellent agreement between theoretical and experimental vibrational wavenumbers. ajchem-a.comnih.gov This correlation validates the accuracy of the computed molecular structure and provides a deeper understanding of the molecule's dynamic behavior. ajchem-a.com Such analyses are crucial for the structural characterization of newly synthesized compounds. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H stretching | 3000-3100 | FT-IR, Raman |

| C=N stretching | 1600-1680 | FT-IR, Raman |

| C-O-C stretching | 1050-1250 | FT-IR |

| Aromatic C-C stretching | 1400-1600 | FT-IR, Raman |

Electrostatic Potential Mapping for Reactivity Prediction

As an extension of the MEP analysis mentioned earlier, electrostatic potential mapping provides a visual and quantitative prediction of a molecule's reactivity. The map displays different colors to represent varying electrostatic potentials on the molecule's surface. Typically, red areas indicate negative potential (electron-rich) and are prone to electrophilic attack, while blue areas signify positive potential (electron-deficient) and are susceptible to nucleophilic attack. nanobioletters.com

This tool is particularly useful in drug design and materials science for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and binding. ajchem-a.com For heterocyclic compounds, MEP maps have been effectively used to pinpoint the most likely sites for interaction with biological receptors or other molecules. researchgate.netresearchgate.net

Molecular Modeling and Simulation

Moving beyond the properties of the isolated molecule, molecular modeling and simulation techniques are employed to predict how this compound might behave in a biological system. These in silico methods are essential for modern drug discovery, allowing for the rapid screening of potential drug candidates.

Molecular Docking for Ligand-Target Binding Prediction (In Silico)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to screen virtual libraries of compounds against a specific biological target to identify potential inhibitors or activators. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a docking score, which represents the binding affinity. nih.gov

For oxazole-containing compounds, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. nih.gov These studies analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov The results can guide the design of more potent and selective inhibitors. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | Lower scores generally indicate stronger binding. nih.gov |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. | Reveals key interactions with active site residues. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein. | Crucial for binding specificity and affinity. nih.gov |

| Hydrophobic Interactions | Non-polar interactions that contribute to binding stability. | Important for the overall binding energy. |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and the stability of their interactions. nih.gov

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. nih.gov A stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation. nih.gov Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different regions of the protein upon ligand binding. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of ligand-receptor binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to developing predictive models for the biological activity of chemical compounds. nih.govbohrium.com These models are founded on the principle that the biological activity of a substance is intrinsically linked to its molecular structure. zsmu.edu.ua By identifying and quantifying specific molecular features, known as descriptors, it becomes possible to establish a mathematical relationship between these descriptors and the observed biological response.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology for creating such models is well-established. The development of a predictive QSAR model for this compound would involve a systematic, multi-step process.

The initial step is the compilation of a dataset of compounds with known biological activities, ideally including this compound and a series of structurally related analogs. For each of these compounds, a wide array of molecular descriptors would be calculated using specialized software. These descriptors can be categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These quantify aspects of molecular shape and branching.

Geometrical descriptors: These relate to the three-dimensional arrangement of atoms, including molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO and LUMO), and partial atomic charges.

Once the descriptors are calculated, statistical methods are employed to select the most relevant descriptors that correlate with the biological activity of interest. Techniques such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the QSAR model. nih.gov The predictive power and robustness of the resulting model are rigorously assessed through internal and external validation procedures. nih.gov Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

| Descriptor Type | Examples | Relevance to Biological Activity Prediction |

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties influencing transport and binding. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and branching, which affect receptor fit. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D structure and potential for steric interactions. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Provides insight into electronic properties crucial for intermolecular interactions. |

Pre Clinical Biological Evaluation and Mechanistic Insights in Vitro Studies

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Effects (in vitro models)

There is no available information from in vitro studies to report on the anti-inflammatory effects of 5-(4-bromo-2,5-difluorophenyl)oxazole. Research on other oxazole (B20620) derivatives has suggested potential anti-inflammatory properties for the core oxazole structure, but these findings are not specific to the bromo- and difluoro-substituted phenyl variant requested.

Insecticidal Activity

No studies detailing the insecticidal activity of this compound were found. While research has been conducted on other oxazole-containing compounds for their potential as insecticides against various pests, data for this particular compound is not present in the available literature.

Receptor Agonism/Antagonism Studies (e.g., GPR40, Orexin Receptors)

There is no published research on the interaction of this compound with G protein-coupled receptor 40 (GPR40) or Orexin receptors. Studies on these receptors have identified various agonist and antagonist molecules, but this compound is not among the compounds with reported activity.

Advanced Research Avenues and Future Perspectives for 5 4 Bromo 2,5 Difluorophenyl Oxazole

Development of Novel and Highly Efficient Synthetic Pathways

The efficient synthesis of 5-(4-bromo-2,5-difluorophenyl)oxazole and its analogs is crucial for enabling extensive structure-activity relationship (SAR) studies and further development. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, provide viable routes, future research should focus on developing more novel and efficient pathways. nih.govresearchgate.net

Modern synthetic strategies could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions could offer a convergent and flexible approach. For instance, coupling a pre-functionalized oxazole ring with a 4-bromo-2,5-difluorophenylboronic acid derivative (Suzuki coupling) or a corresponding organozinc reagent (Negishi coupling) could provide a direct and high-yielding route.

C-H Activation/Functionalization: Direct C-H activation of a simpler oxazole precursor at the 5-position, followed by arylation with a 1-bromo-4-iodo-2,5-difluorobenzene, represents a highly atom-economical and step-efficient strategy.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance reaction control and scalability. nih.gov Microwave-assisted van Leusen synthesis has been shown to be effective for preparing 5-aryl-1,3-oxazoles. nih.gov

These advanced synthetic methods would not only facilitate the production of this compound but also enable the rapid generation of a diverse library of analogs with modifications on both the phenyl and oxazole rings for extensive SAR exploration.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the oxazole moiety is present in numerous biologically active compounds with activities ranging from anticancer to antimicrobial, the specific biological targets of this compound remain largely unexplored. nih.govresearchgate.net Future research should aim to identify and validate novel biological targets and elucidate the underlying mechanistic pathways.

Potential avenues for exploration include:

Kinase Inhibition: Many oxazole-containing compounds have been identified as potent kinase inhibitors. nih.gov High-throughput screening against a panel of kinases could reveal potential inhibitory activity of this compound against cancer-related kinases or those involved in inflammatory pathways. A series of 2-anilino-5-phenyloxazole derivatives have been identified as inhibitors of VEGFR2 kinase. nih.gov

Enzyme Inhibition: The compound could be screened against other enzyme families, such as proteases, phosphatases, or metabolic enzymes, where oxazole scaffolds have shown activity. For example, some oxazole derivatives have been found to inhibit topoisomerases. benthamscience.com

Modulation of Protein-Protein Interactions: The rigid structure of the compound might be suitable for disrupting specific protein-protein interactions that are critical for disease progression.

Antimicrobial Targets: Given the prevalence of oxazoles in antibiotics, investigating its activity against bacterial or fungal targets is a logical step. This could involve screening against essential microbial enzymes or pathways.

Table 1: Potential Biological Targets for Oxazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | VEGFR2, STAT3, Protein Kinase B (Akt) | Cancer, Inflammation |

| Enzymes | DNA Topoisomerases, Histone Deacetylases (HDACs) | Cancer, Infectious Diseases |

| G-protein coupled receptors (GPCRs) | Cannabinoid receptors, Opioid receptors | Pain, Neurological Disorders |

| Ion Channels | Sodium channels, Calcium channels | Neurological Disorders, Cardiovascular Diseases |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective prediction of compound properties and activities. ijettjournal.orgmednexus.org Integrating these computational tools into the research of this compound can significantly accelerate its development.

Key applications of AI and ML include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on oxazole derivatives to predict the biological activity of novel analogs of this compound. nih.gov This can help prioritize the synthesis of compounds with the highest predicted potency.

Virtual Screening: AI-powered virtual screening can be used to screen large compound libraries against identified biological targets to identify other oxazole-based hits or to predict potential off-target effects of the lead compound. nih.gov

De Novo Drug Design: Generative AI models can design novel oxazole-based molecules with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ADMET Prediction: ML models can predict the pharmacokinetic and toxicological properties of this compound and its analogs, helping to identify potential liabilities early in the drug discovery process. jcchems.com

By leveraging AI and ML, researchers can make more informed decisions, reduce the number of synthesized compounds, and ultimately accelerate the timeline for identifying a pre-clinical candidate.

Design of Oxazole-Based Probes for Chemical Biology Applications

The unique photophysical properties of some oxazole derivatives make them attractive candidates for the development of chemical probes. researchgate.net These probes can be invaluable tools for studying biological processes and validating drug targets.

Future research could focus on:

Fluorescent Probes: By incorporating environmentally sensitive fluorophores or reactive moieties, this compound could be transformed into a fluorescent probe for imaging specific cellular components or detecting reactive oxygen species. nih.govnih.gov Naphthoxazole-based probes have been developed for detecting singlet oxygen. nih.gov

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker to the oxazole scaffold could create an affinity-based probe for identifying the direct binding partners of the compound within a cell, a technique known as target deconvolution.

Activity-Based Probes: Designing probes that covalently bind to the active site of a target enzyme in an activity-dependent manner can provide a powerful tool for profiling enzyme activity in complex biological systems.

The development of such probes would not only advance our understanding of the mechanism of action of this compound but also provide versatile tools for the broader chemical biology community.

Strategy for Lead Optimization and Pre-clinical Candidate Identification (without clinical implications)

Once a promising biological activity is identified for this compound, a systematic lead optimization campaign will be necessary to improve its drug-like properties. This process involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic parameters.

A strategic approach to lead optimization would involve:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would be conducted by systematically modifying different parts of the molecule. This includes:

Substitution on the Phenyl Ring: Exploring the effect of replacing the bromine and fluorine atoms with other substituents (e.g., chloro, methyl, methoxy) to understand the electronic and steric requirements for optimal activity.

Modification of the Oxazole Core: Investigating the impact of substitution at other positions of the oxazole ring.

Bioisosteric Replacement: Replacing the oxazole ring with other five-membered heterocycles like thiazole or isoxazole (B147169) to explore the impact on activity and properties. rsc.org

Improvement of Physicochemical Properties: Focusing on optimizing properties such as solubility, lipophilicity (LogP), and metabolic stability to ensure good oral bioavailability and a suitable pharmacokinetic profile.

In Vitro ADME Profiling: A panel of in vitro assays will be used to assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.

Early Toxicity Assessment: In vitro cytotoxicity assays and other early toxicology screens will be employed to identify and mitigate any potential safety concerns.

The goal of this iterative process is to identify a pre-clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties, ready for further in vivo evaluation.

Q & A

Q. What are the recommended synthetic routes for 5-(4-bromo-2,5-difluorophenyl)oxazole?

The compound can be synthesized via van Leusen's oxazole synthesis , a widely used method for 5-substituted oxazoles. This involves reacting a halogenated aromatic aldehyde (e.g., 4-bromo-2,5-difluorobenzaldehyde) with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with potassium carbonate as a base . Key steps include:

- Reaction conditions : Reflux at 70°C for 3 hours, followed by extraction with methyl tert-butyl ether.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized post-synthesis?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and halogen isotope patterns .

- X-ray Crystallography : For solid-state structural analysis, particularly to study halogen-bonding interactions in cocrystals .

Advanced Research Questions

Q. How does the halogen bonding of this compound influence molecular interactions in cocrystals?

The bromine and fluorine atoms act as halogen bond donors , forming interactions with electron-rich acceptors (e.g., nitrogen in oxazole or π-systems). For example:

- Cocrystallization studies with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) reveal Br⋯N and F⋯π interactions, which are critical for stabilizing supramolecular architectures .

- Electrostatic potential (ESP) calculations can rank acceptor/donor strengths to predict cocrystal formation .

Q. What computational methods are used to predict binding affinities for biological targets?

- Molecular docking : AutoDock or similar tools assess interactions with enzymes (e.g., aromatase) by simulating ligand-receptor binding .

- Density Functional Theory (DFT) : Calculates binding energies and optimizes geometries to validate experimental data .

- Pharmacophore modeling : Identifies key functional groups (e.g., bromine, oxazole) contributing to bioactivity .

Q. How can contradictions in regiochemical outcomes during halogenation be resolved?

- Regioselective bromination : Use directing groups (e.g., methyl or methoxy) to control substitution patterns. For example, N-bromosuccinimide (NBS) with LiHMDS selectively brominates the C4 position of oxazoles .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired intermediates .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and purity .

- Catalyst optimization : Sodium hydroxide or potassium carbonate enhances cyclization efficiency in chalcone-to-oxazole conversions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

Q. How are structural data discrepancies between experimental and computational models addressed?

- X-ray vs. DFT comparisons : Validate computational bond lengths/angles with crystallographic data .

- Hirschfeld surface analysis : Quantifies intermolecular interactions in crystals to refine computational models .

- Error analysis : Adjust basis sets (e.g., B3LYP/6-311++G**) in DFT calculations to minimize deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.